cis-1,3-Cyclohexanediamine
Overview
Description
cis-1,3-Cyclohexanediamine: is an organic compound with the chemical formula C6H14N2 . It is a colorless to almost colorless liquid at room temperature and is known for its significant role in various chemical and industrial applications. The compound is characterized by the presence of two amino groups attached to a cyclohexane ring in a cis configuration, which means the amino groups are on the same side of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohexane: One common method involves the hydrogenation of cyclohexane to produce cis-cyclohexane, which is then reacted with ammonia under suitable conditions to yield cis-1,3-Cyclohexanediamine.
Amination of 1,4-Cyclohexanediol: Another method involves the selective amination of 1,4-cyclohexanediol with ammonia using a RANEY® Ni catalyst, resulting in near-quantitative yields of this compound.
Industrial Production Methods: The industrial production of this compound typically involves the use of catalytic hydrogenation and amination processes. The use of commercially available catalysts like RANEY® Ni and ammonia is common in these processes, ensuring high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,3-Cyclohexanediamine can undergo oxidation reactions, often resulting in the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
cis-1,3-Cyclohexanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: this compound is employed in the manufacture of polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of cis-1,3-Cyclohexanediamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and reactivity of the resulting complexes. This property makes it valuable in catalysis and as a precursor in the synthesis of complex molecules .
Comparison with Similar Compounds
trans-1,3-Cyclohexanediamine: Unlike the cis isomer, the trans isomer has the amino groups on opposite sides of the cyclohexane ring, leading to different chemical and physical properties.
1,4-Cyclohexanediamine: This compound has amino groups at the 1 and 4 positions of the cyclohexane ring, resulting in distinct reactivity and applications.
1,2-Cyclohexanediamine: With amino groups at the 1 and 2 positions, this compound exhibits different stereochemistry and reactivity compared to cis-1,3-Cyclohexanediamine.
Uniqueness: this compound is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise control over molecular geometry and reactivity .
Properties
IUPAC Name |
(1R,3S)-cyclohexane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26772-34-9 | |
Record name | 1,3-Diaminocyclohexane, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026772349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1,3-Cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIAMINOCYCLOHEXANE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4DG5UT66T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-1,3-dach interact with metal ions?
A1: cis-1,3-dach acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable six-membered chelate ring with the metal center [, , ]. The conformation of this chelate ring can vary depending on the specific metal ion and other ligands present in the complex. For instance, it adopts a chair conformation in [Cu(cis-1,3-dach)2]Br2 and Cu(cis-1,3-dach)22 complexes, while an envelope conformation is observed in the [CuCl(cis-1,3-dach)2]ClO4 complex [].
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